molecular formula C11H16N4O2 B2781265 Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate CAS No. 2248317-69-1

Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate

Cat. No.: B2781265
CAS No.: 2248317-69-1
M. Wt: 236.275
InChI Key: WERRWFMGJNMMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate is a heterocyclic compound that contains both piperazine and pyridazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine ring is known to impart various biological activities, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.

    Medicine: Explored for its potential use in drug development, particularly for its piperazine moiety which is known to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets due to the presence of the piperazine ring, which is known to bind to receptors and enzymes in biological systems. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-piperazin-1-ylpyridazine-3-carboxylate is unique due to the combination of both piperazine and pyridazine rings in its structure. This dual presence allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug design and development.

Properties

IUPAC Name

ethyl 6-piperazin-1-ylpyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-2-17-11(16)9-3-4-10(14-13-9)15-7-5-12-6-8-15/h3-4,12H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERRWFMGJNMMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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